N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-threonyl-L-cysteinyl-L-alanine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-threonyl-L-cysteinyl-L-alanine is a complex peptide compound. It is composed of multiple amino acids, each contributing to its unique structure and properties. This compound is of interest in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-threonyl-L-cysteinyl-L-alanine involves the stepwise assembly of its constituent amino acids. The process typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Deprotection steps are carried out using trifluoroacetic acid (TFA) to remove protecting groups from the amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are often used to streamline the process and ensure consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), which separates the desired peptide from impurities based on differences in their chemical properties.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-threonyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form a disulfide bond, which can affect the peptide’s structure and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or iodine (I~2~) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with the desired amino acid derivatives.
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural or functional properties. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides, while reduction reverses this modification.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-threonyl-L-cysteinyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-threonyl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the peptide.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-threonyl-L-cysteinyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of amino acids allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
500764-04-5 |
---|---|
Molecular Formula |
C24H46N10O8S |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H46N10O8S/c1-12(23(41)42)31-21(39)16(11-43)33-22(40)18(13(2)35)34-20(38)15(7-3-4-8-25)32-17(36)10-30-19(37)14(26)6-5-9-29-24(27)28/h12-16,18,35,43H,3-11,25-26H2,1-2H3,(H,30,37)(H,31,39)(H,32,36)(H,33,40)(H,34,38)(H,41,42)(H4,27,28,29)/t12-,13+,14-,15-,16-,18-/m0/s1 |
InChI Key |
ARRIJAZCCFUPJQ-WKEQQPHFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
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